molecular formula C24H17ClF2N2O2 B10932981 methyl 4-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 4-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10932981
M. Wt: 438.9 g/mol
InChI Key: QXBCCJKUNXWHDR-UHFFFAOYSA-N
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Description

Methyl 4-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with chloro and fluorophenyl groups, linked to a benzoate ester. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of chloro and fluorophenyl groups via electrophilic aromatic substitution. The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Techniques like continuous flow synthesis and automated reactors can be used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific substituents or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Methyl 4-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: The compound is investigated for its use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: Shares the benzoate ester structure but lacks the pyrazole ring and additional substituents.

    4-Chloro-3,5-bis(4-fluorophenyl)pyrazole: Contains the pyrazole ring with chloro and fluorophenyl groups but lacks the benzoate ester.

Uniqueness

Methyl 4-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H17ClF2N2O2

Molecular Weight

438.9 g/mol

IUPAC Name

methyl 4-[[4-chloro-3,5-bis(4-fluorophenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C24H17ClF2N2O2/c1-31-24(30)18-4-2-15(3-5-18)14-29-23(17-8-12-20(27)13-9-17)21(25)22(28-29)16-6-10-19(26)11-7-16/h2-13H,14H2,1H3

InChI Key

QXBCCJKUNXWHDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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